molecular formula C18H19NO2 B6323199 1-Benzhydryl-2-methylazetidine-3-carboxylic acid CAS No. 2231673-50-8

1-Benzhydryl-2-methylazetidine-3-carboxylic acid

Cat. No.: B6323199
CAS No.: 2231673-50-8
M. Wt: 281.3 g/mol
InChI Key: NMFDAFDHZDWNRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-2-methylazetidine-3-carboxylic acid typically involves the reaction of benzhydryl chloride with 2-methylazetidine-3-carboxylic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-2-methylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-2-methylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .

Properties

IUPAC Name

1-benzhydryl-2-methylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFDAFDHZDWNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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